2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methylbenzoate
Description
The compound 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methylbenzoate is a synthetic heterocyclic derivative featuring a benzo[3,4-b]furan core substituted with a 1-methylindole moiety and a 4-methylbenzoate ester group. Its structure combines a fused furan ring system with an indole-derived substituent, making it structurally distinct from simpler benzoate or indole derivatives.
Properties
Molecular Formula |
C26H19NO4 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
[(2E)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzoate |
InChI |
InChI=1S/C26H19NO4/c1-16-7-9-17(10-8-16)26(29)30-19-11-12-21-23(14-19)31-24(25(21)28)13-18-15-27(2)22-6-4-3-5-20(18)22/h3-15H,1-2H3/b24-13+ |
InChI Key |
VKAFHJLXGXOGCT-ZMOGYAJESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C\C4=CN(C5=CC=CC=C54)C)/O3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN(C5=CC=CC=C54)C)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methylbenzoate typically involves multi-step organic reactions. One common method involves the condensation of 1-methylindole-3-carbaldehyde with 3-oxobenzo[3,4-b]furan-6-yl 4-methylbenzoate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with fewer double bonds or aromaticity
Substitution: Substituted indole derivatives with various functional groups
Scientific Research Applications
2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methylbenzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interfere with viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural homology with several benzo[3,4-b]furan derivatives and indole-containing molecules. Key comparisons include:
Research Findings and Gaps
- The 4-bromo-N-[(E)-(2-methyl-1H-indol-3-yl)methyleneamino]benzenesulfonamide () demonstrated superior inhibition of SMase D/PLD, suggesting that sulfonamide-linked indole derivatives may outperform benzoate esters in enzyme-binding efficiency .
- No direct bioactivity data exists for the target compound in the provided evidence.
Notes on Evidence Limitations
- The provided materials lack explicit data on the synthesis, pharmacokinetics, or in vivo efficacy of the target compound. Comparisons are inferred from structurally related molecules.
- focuses on pesticidal triazine-benzoate derivatives, which differ significantly in application and mechanism from the target compound .
Biological Activity
2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methylbenzoate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features, which include an indole moiety and a benzo[f]furan framework. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Information
| Property | Value |
|---|---|
| Common Name | 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methylbenzoate |
| CAS Number | 929417-98-1 |
| Molecular Formula | C26H19NO4 |
| Molecular Weight | 409.4 g/mol |
The compound's structure is characterized by the presence of an indole ring, which is known for its biological activity, particularly in modulating enzyme activity and interacting with various receptors.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : The compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for its potential use as an anticancer agent.
- Interaction with Enzymes : The indole moiety allows for interactions with various enzymes and receptors, potentially modulating their activity. This can affect numerous cellular pathways, including those involved in inflammation and cancer progression .
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. While specific data on this compound is limited, its structural relatives have shown efficacy against various pathogens, indicating potential for similar activity .
Anticancer Activity
A study investigating the anticancer properties of related compounds found that indole derivatives often exhibit significant cytotoxicity against various cancer cell lines. The mechanism primarily involves apoptosis induction through the inhibition of critical cellular processes such as tubulin polymerization and modulation of signaling pathways related to cell survival.
Antimicrobial Properties
Research into structurally similar compounds has indicated notable antimicrobial effects. For instance, extracts from fungi containing indole and furan derivatives have demonstrated activity against bacteria and fungi, suggesting that 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methylbenzoate may possess similar properties .
Case Studies
- Case Study on Cancer Cell Lines : In vitro studies have demonstrated that indole-based compounds can significantly reduce the viability of human cancer cell lines such as HeLa and MCF7. These studies often report IC50 values in the micromolar range, indicating potent activity.
- Antimicrobial Efficacy : A case study involving extracts from Tirmania nivea showed that compounds derived from similar structures exhibited broad-spectrum antimicrobial activity against molds and bacteria. The extracts were tested using standard disk diffusion methods, revealing zones of inhibition that support the potential antimicrobial efficacy of related synthetic compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
